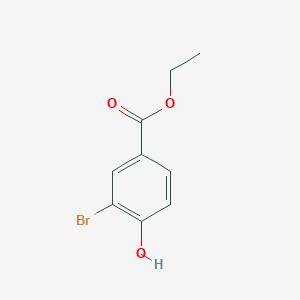
Ethyl 3-bromo-4-hydroxybenzoate
概要
説明
Ethyl 3-bromo-4-hydroxybenzoate, also known as 3-bromo-4-hydroxybenzoic acid ethyl ester, is an organic compound with the molecular formula C9H9BrO3. It is a white crystalline solid that has a pungent odor. It is a derivative of benzoic acid and is used in the synthesis of other compounds. It is also used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the production of pharmaceuticals.
科学的研究の応用
Synthesis of Complex Organic Compounds
Ethyl 3-bromo-4-hydroxybenzoate plays a significant role in the synthesis of complex organic compounds. For instance, it is used in the synthesis of various [1,2,3]Triazolo[1,5-a]quinoline derivatives, which have potential applications in pharmaceutical and chemical industries. This process involves reactions with other compounds like ethyl 4-(ethylsulfanyl)-3-oxobutanoate and oxidation steps to form intricate molecular structures (Pokhodylo & Obushak, 2019).
Thermodynamic Studies
This compound is also vital in thermodynamic research. Studies on the molar enthalpies of formation of its related compounds like ethyl hydroxybenzoates in gas-phase provide insights into their thermodynamic properties. These findings are derived from techniques such as combustion calorimetry, differential scanning calorimetry, and thermogravimetric analysis, offering valuable data for chemical process design and optimization (Ledo et al., 2018).
Crystal Growth and Characterization
In the field of material science, this compound contributes to the growth and characterization of single crystals. Techniques like modified vertical Bridgman technique are employed to grow ethyl 4-hydroxybenzoate crystals. These crystals are then analyzed using X-ray diffraction, FTIR spectroscopy, and various thermal analysis methods. Such research is crucial for developing new materials with potential applications in electronics and optics (Solanki, Rajesh, & Suthan, 2017).
Environmental Studies
Environmental research also benefits from the study of this compound. Investigations into the photodegradation of parabens, which include compounds like ethyl 4-hydroxybenzoate, reveal the kinetics and by-products of their breakdown under UV radiation. This research isimportant for understanding the environmental impact and persistence of these compounds in water bodies and ecosystems. Studies in this area use techniques like ultraviolet C lamps and hydrogen peroxide, providing insights into the degradation pathways and efficiency of various treatment methods (Gmurek et al., 2015).
Pharmaceutical Research
This compound is also used in pharmaceutical research for the synthesis of novel compounds with potential therapeutic applications. For instance, its derivatives have been synthesized and evaluated for their anticancer activity. Such studies involve the creation of new molecular structures and testing their efficacy in inhibiting cancer cell growth, opening avenues for the development of new cancer treatments (Han et al., 2020).
Biochemical Analysis
In biochemical analysis, the compound finds application in the study of metabolic bioactivation and toxicity. Research in this area focuses on understanding how ethyl 4-hydroxybenzoate (a related compound) is metabolized in human cells and its potential toxic effects. This is crucial for evaluating the safety and biological impacts of these compounds in medical and cosmetic products (Vad et al., 2008).
作用機序
Mode of Action
It’s known that reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
For instance, 4-hydroxybenzoic acid, a related compound, is known to be involved in several catabolic pathways in certain bacteria .
Pharmacokinetics
The pharmacokinetic properties of Ethyl 3-bromo-4-hydroxybenzoate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dark place under an inert atmosphere at 2-8°C . Furthermore, its efficacy may be influenced by factors such as pH and the presence of other compounds in the environment.
生化学分析
Biochemical Properties
Ethyl 3-bromo-4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with reductive dehalogenase enzymes, which facilitate the reductive dehalogenation of this compound, converting it into 4-hydroxybenzoate . This interaction is crucial for the degradation of halogenated aromatic compounds in the environment.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the catabolism of 4-hydroxybenzoate by competitively binding to specific enzymes, thereby impacting the metabolic pathways within the cell . Additionally, this compound can induce oxidative stress in cells, leading to changes in gene expression and cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound undergoes reductive dehalogenation, where it binds to reductive dehalogenase enzymes, leading to the removal of the bromine atom and the formation of 4-hydroxybenzoate . This process is facilitated by specific amino acid residues within the enzyme’s active site, which stabilize the transition state and promote the dehalogenation reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained inhibition of specific metabolic pathways and prolonged oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes. These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with reductive dehalogenase enzymes. The compound undergoes reductive dehalogenation to form 4-hydroxybenzoate, which can then enter various catabolic pathways . This process is essential for the biodegradation of halogenated aromatic compounds and the maintenance of metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can influence its biochemical activity and its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with reductive dehalogenase enzymes and other metabolic proteins . This localization is crucial for its biochemical activity and its role in cellular metabolism.
特性
IUPAC Name |
ethyl 3-bromo-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXRBHNFKLKRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406526 | |
| Record name | ETHYL 3-BROMO-4-HYDROXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37470-58-9 | |
| Record name | ETHYL 3-BROMO-4-HYDROXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-bromo-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)

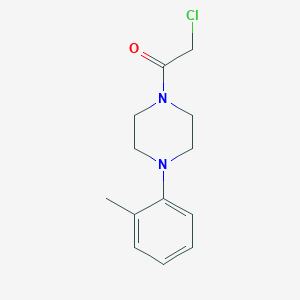

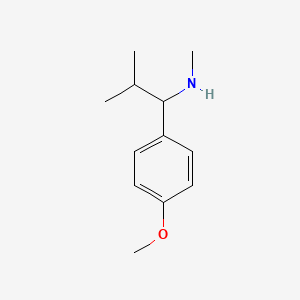
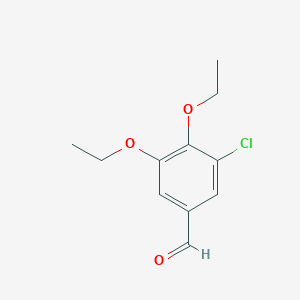
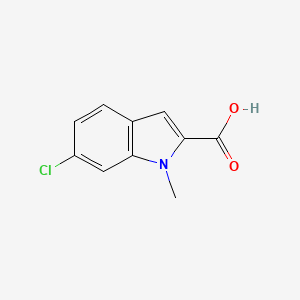



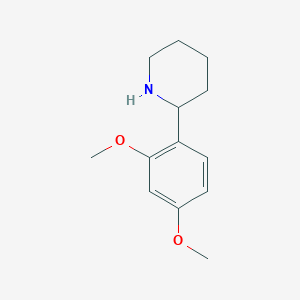
![2-[1-(Dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]malononitrile](/img/structure/B1351853.png)
